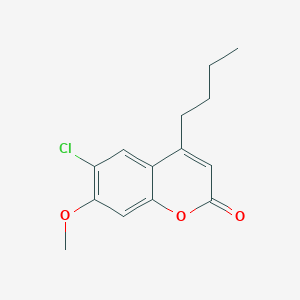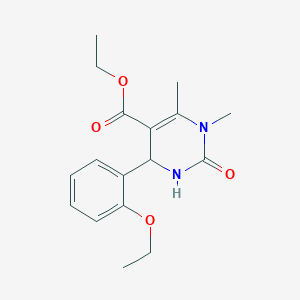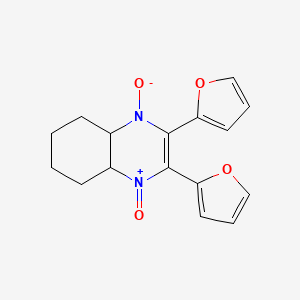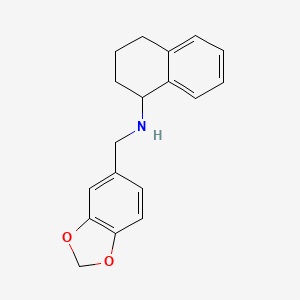![molecular formula C23H21N3O2S B4939579 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol](/img/structure/B4939579.png)
2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol is not fully understood. However, studies have shown that it exerts its biological activity by interacting with specific targets in cells. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis by targeting specific enzymes and signaling pathways. In fungal and viral cells, it has been shown to inhibit the growth and replication of the organisms by disrupting specific metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth. In fungal and viral cells, it has been shown to inhibit the synthesis of specific enzymes and proteins, leading to the inhibition of growth and replication of the organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol in lab experiments include its high purity, high yield, and potential applications in various fields of scientific research. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential toxicity.
Zukünftige Richtungen
There are many future directions for the study of 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol. In medicinal chemistry, further studies could focus on optimizing its anticancer, antifungal, and antiviral properties and developing it into a potential drug candidate. In catalysis and biological applications, further studies could focus on exploring its potential as a ligand for the synthesis of metal complexes with specific properties. In addition, future studies could focus on developing new fluorescent probes based on this compound for the detection of metal ions.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. Studies have shown its potential as an anticancer, antifungal, and antiviral agent, as well as a ligand for the synthesis of metal complexes and a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol involves the reaction of 4-(benzyloxy)phenylhydrazine with 4-phenyl-3-thiosemicarbazide in the presence of ethanol. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-({5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanol has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its anticancer, antifungal, and antiviral properties. In addition, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-[[4-phenyl-5-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-15-16-29-23-25-24-22(26(23)20-9-5-2-6-10-20)19-11-13-21(14-12-19)28-17-18-7-3-1-4-8-18/h1-14,27H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPWKMIXUQJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B4939497.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B4939498.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4939513.png)
![1-(5-chloro-2-pyridinyl)-4-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4939523.png)

![4-fluoro-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4939535.png)
![3-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4939543.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4939562.png)



![N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4939599.png)
